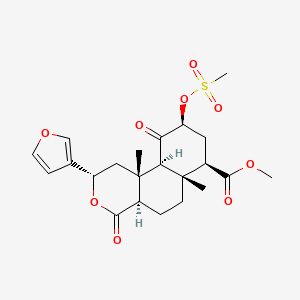

Mesyl Salvinorin B

説明

Mesyl Salvinorin B is a potent and selective kappa opioid receptor (KOP-r) agonist . It is known to prevent the Alcohol Deprivation Effect (ADE) in mice and reduces alcohol intake and preference in Chronic Escalation Drinking (CED) mice .

Synthesis Analysis

Mesyl Salvinorin B was synthesized from Salvinorin A as described in previous research .Molecular Structure Analysis

The molecular formula of Mesyl Salvinorin B is C22H28O9S . It has a mesylate substitution at the C-2 position on its scaffold .Chemical Reactions Analysis

Mesyl Salvinorin B has been shown to act as a G-biased full agonist of the KOP-r and induce both β-arrestin 2 recruitment and G-protein .Physical And Chemical Properties Analysis

The exact mass of Mesyl Salvinorin B is 468.15 and its molecular weight is 468.510 . The elemental analysis shows that it contains Carbon (56.40%), Hydrogen (6.02%), Oxygen (30.73%), and Sulfur (6.84%) .科学的研究の応用

Anti-Cocaine Effects

Mesyl Salvinorin B has been studied for its potential anti-cocaine effects. It has been found to attenuate cocaine-induced hyperactivity and behavioral sensitization in male Sprague Dawley rats . This suggests that Mesyl Salvinorin B could potentially be used in the treatment of cocaine addiction .

Antinociceptive Effects

Mesyl Salvinorin B has been assessed for its antinociceptive, or pain-relieving, effects. However, it was found to be not as potent as Salvinorin A at reducing pain in antinociceptive assays . This suggests that while Mesyl Salvinorin B may have some potential in pain management, its effectiveness may be limited .

Behavioral Pharmacology

In the field of behavioral pharmacology, Mesyl Salvinorin B has been studied for its effects on locomotion and behavioral sensitization . It was found to attenuate cocaine-induced hyperactivity without producing aversion, sedation, anxiety, or learning and memory impairment in rats .

Kappa Opioid Receptor Agonist

Mesyl Salvinorin B is a potent and selective kappa opioid receptor (KOPr) agonist . KOPr agonists have been studied for their potential therapeutic applications in treating addiction, mood disorders, and pain .

G-Protein Biased Agonism

Mesyl Salvinorin B has been shown to act as a G-biased full agonist of the KOPr . Biased agonism, where distinct downstream pathways can be activated by different molecules working through the exact same receptor, is a promising strategy in drug development .

Alcohol Intake Reduction

In Chinese research, Mesyl Salvinorin B has been found to dose-dependently reduce alcohol intake and preference in mice subjected to chronic escalating drinking (CED) . This suggests potential applications in the treatment of alcohol addiction .

作用機序

Target of Action

Mesyl Salvinorin B is a potent and selective agonist of the kappa opioid receptor (KOP-r) . The KOP-r is a type of opioid receptor that plays a crucial role in pain perception, stress response, and mood regulation .

Mode of Action

As a KOP-r agonist, Mesyl Salvinorin B binds to and activates the KOP-r, triggering a series of intracellular events . This interaction results in the modulation of neuronal activity and neurotransmitter release, which can lead to various physiological effects .

Biochemical Pathways

The activation of KOP-r by Mesyl Salvinorin B affects several biochemical pathways. These include pathways involved in pain perception, stress response, and mood regulation . The exact downstream effects of these pathway modulations are complex and can vary depending on the specific physiological context .

Pharmacokinetics

It is known that the compound has a longer duration of action in vivo compared to other kop-r agonists

Result of Action

Mesyl Salvinorin B has been shown to have several effects at the molecular and cellular levels. For example, it can prevent the Alcohol Deprivation Effect (ADE) in mice and dose-dependently reduce alcohol intake and preference in Chronic Escalation Drinking (CED) mice . It also attenuates cocaine-induced hyperactivity and behavioral sensitization to cocaine without producing aversion, sedation, anxiety, or learning and memory impairment in rats . Increased immobility was observed in the forced swim test, indicating pro-depressive effects .

Action Environment

The action, efficacy, and stability of Mesyl Salvinorin B can be influenced by various environmental factors. For instance, the presence of other drugs or substances, the physiological state of the individual, and the specific environmental context can all impact the effects of Mesyl Salvinorin B

特性

IUPAC Name |

methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-2-(furan-3-yl)-6a,10b-dimethyl-9-methylsulfonyloxy-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O9S/c1-21-7-5-13-20(25)30-16(12-6-8-29-11-12)10-22(13,2)18(21)17(23)15(31-32(4,26)27)9-14(21)19(24)28-3/h6,8,11,13-16,18H,5,7,9-10H2,1-4H3/t13-,14-,15-,16-,18-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPQCLBRBPPZECE-VOVNARLJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(=O)OC(CC3(C1C(=O)C(CC2C(=O)OC)OS(=O)(=O)C)C)C4=COC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@H]3C(=O)O[C@@H](C[C@@]3([C@H]1C(=O)[C@H](C[C@H]2C(=O)OC)OS(=O)(=O)C)C)C4=COC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mesyl Salvinorin B | |

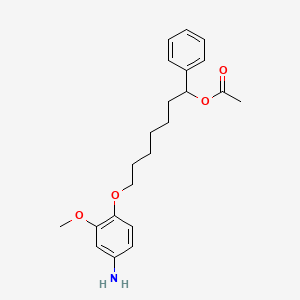

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

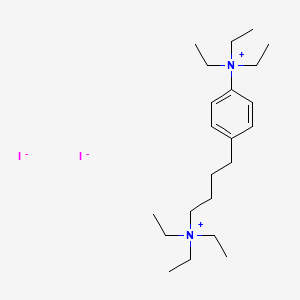

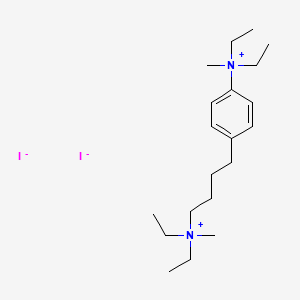

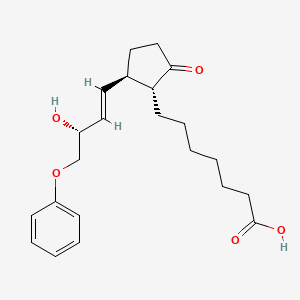

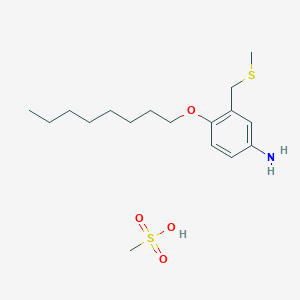

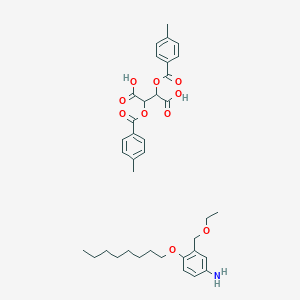

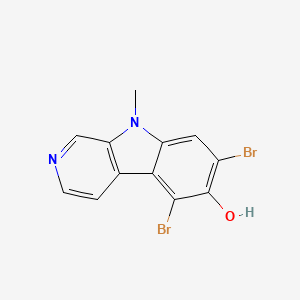

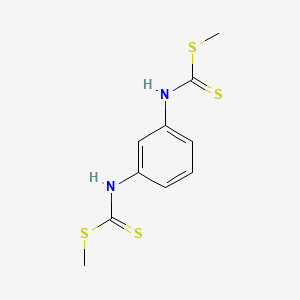

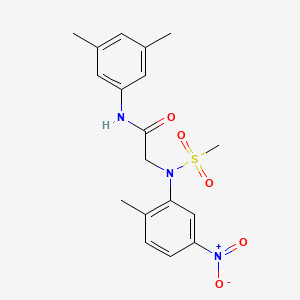

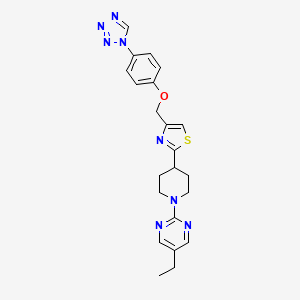

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-N-hydroxy-3-[1-methyl-4-(phenylacetyl)-1H-pyrrol-2-yl]prop-2-enamide](/img/no-structure.png)